1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine 1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566024
InChI: InChI=1S/C13H12BrN/c14-12-3-1-2-9-4-5-10(8-11(9)12)13(15)6-7-13/h1-5,8H,6-7,15H2
SMILES: C1CC1(C2=CC3=C(C=CC=C3Br)C=C2)N
Molecular Formula: C13H12BrN
Molecular Weight: 262.14 g/mol

1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine

CAS No.:

Cat. No.: VC13566024

Molecular Formula: C13H12BrN

Molecular Weight: 262.14 g/mol

* For research use only. Not for human or veterinary use.

1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine -

Specification

Molecular Formula C13H12BrN
Molecular Weight 262.14 g/mol
IUPAC Name 1-(8-bromonaphthalen-2-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C13H12BrN/c14-12-3-1-2-9-4-5-10(8-11(9)12)13(15)6-7-13/h1-5,8H,6-7,15H2
Standard InChI Key KCJXFRIRKXCTHT-UHFFFAOYSA-N
SMILES C1CC1(C2=CC3=C(C=CC=C3Br)C=C2)N
Canonical SMILES C1CC1(C2=CC3=C(C=CC=C3Br)C=C2)N

Introduction

1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine is a chemical compound belonging to the class of cyclopropyl amines. It features a cyclopropane ring attached to an amine group, with a bromonaphthalene substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Synthesis Methods

The synthesis of 1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine involves several laboratory methods that require precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure of the synthesized compound.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in drug development. Its biological activity is not fully understood and would require experimental studies to determine its interactions with biological targets and potential therapeutic effects.

Chemical Reactions and Mechanisms

1-(8-Bromonaphthalen-2-YL)cyclopropan-1-amine can participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. These reactions often require specific catalysts, such as palladium, and are monitored using chromatographic techniques.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator